2-Deoxy-D-galactopyranose

説明

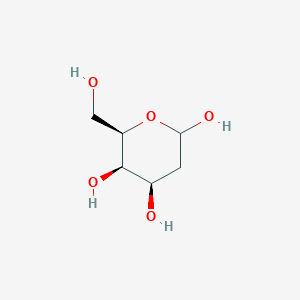

2-Deoxy-D-galactopyranose is a deoxy sugar derived from D-galactopyranose by the removal of the hydroxyl group at the C2 position. Its molecular formula is C₆H₁₂O₅ (average mass: 164.16 g/mol), with a monosaccharide backbone featuring four stereocenters . The compound is structurally characterized by a pyranose ring and the absence of the C2 hydroxyl group, which influences its biochemical interactions. It is a key intermediate in glycobiology research, particularly in studies probing carbohydrate-active enzymes and glycosylation pathways. The absence of the C2 hydroxyl reduces hydrogen-bonding capacity, altering its recognition by transporters and receptors compared to galactose .

特性

IUPAC Name |

(4R,5R,6R)-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMURAAUARKVCB-DUVQVXGLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1O)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](OC1O)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312551 | |

| Record name | 2-Deoxy-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Deoxygalactopyranose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25494-04-6 | |

| Record name | 2-Deoxy-D-galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25494-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxy-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Deoxygalactopyranose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-D-galactopyranose typically involves the azidophenylselenylation of glycals. This method provides phenyl 2-azido-2-deoxy-1-selenoglycosides as versatile glycosyl donors . The reaction conditions can be adjusted to achieve either α- or β-stereoselectivity, depending on the choice of solvent. For instance, using acetonitrile results in total β-stereocontrol, while diethyl ether favors α-stereoselectivity .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of glycosyl donors and acceptors under controlled reaction conditions to ensure the desired stereochemistry and yield .

化学反応の分析

Types of Reactions: 2-Deoxy-D-galactopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. The absence of the hydroxyl group at the second carbon position influences its reactivity compared to other sugars.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents employed in the reduction of this compound.

Substitution: Halogenation or amination reactions can be performed using appropriate halogenating agents or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

Cancer Research

Inhibition of Glycolysis and Tumor Growth

2-Deoxy-D-galactopyranose has been shown to inhibit glycolysis, a critical metabolic pathway in cancer cells. Research indicates that this inhibition can lead to reduced tumor growth. For instance, studies have demonstrated that 2-DG can impair the fucosylation of glycoproteins, which is often upregulated in cancerous tissues, thereby affecting tumor progression and metastasis .

Case Study: Renal Fibrosis

Recent investigations have highlighted the role of 2-deoxy-D-galactose in renal fibrosis. A study by Luo et al. (2023) found that 2-DG modulates terminal fucosylation processes, presenting potential therapeutic pathways for treating renal fibrosis and enhancing understanding of kidney disease mechanisms .

Immunology

Modulation of Immune Responses

The compound has been recognized for its immunomodulatory effects. In a study involving a mouse skin transplant model, 2-deoxy-D-galactose was shown to inhibit T-cell responses, which could improve the success rates of skin grafts. This suggests its potential as an immunosuppressive treatment in transplant medicine .

Case Study: Ocular Surface Treatment

Yoon et al. (2021) explored the therapeutic effects of 2-DG in treating dry eye disease by modulating specific fucosylation pathways. The findings indicate that targeting aberrant α(1,2)-fucosylation at the ocular surface can ameliorate symptoms associated with dry eye disease, suggesting new avenues for treatment strategies .

Neuroscience

Influence on Morphine Tolerance

Research has shown that 2-deoxy-D-galactose influences morphine tolerance development in rats. A study indicated that administration of 2-DG enhanced morphine tolerance when given concurrently with morphine treatment, suggesting a specific interference with neuronal glycoprotein processing . This finding opens discussions on how 2-DG might affect pain management therapies.

Biochemistry

Fucosylation Inhibition

this compound serves as an inhibitor of fucosylation processes in various biological systems. Its ability to impair fucosylation has implications for understanding glycoprotein function and interactions in cellular environments . For example, research has documented its impact on glycoproteins in liver tissues, highlighting its role in metabolic studies .

Synthesis and Chemical Applications

Enzymatic Synthesis Studies

The synthesis of this compound has been explored through enzymatic methods, demonstrating its utility in biochemical research and synthetic chemistry . These methods allow for controlled production of 2-DG for further applications in research and industry.

作用機序

The mechanism of action of 2-Deoxy-D-galactopyranose involves its interaction with specific enzymes and proteins. For instance, it can act as a substrate for beta-galactosidase, leading to the hydrolysis of glycosidic bonds . The molecular targets and pathways involved include various glycosylation processes and metabolic pathways in which deoxy sugars play a crucial role .

類似化合物との比較

2-Deoxy-D-glucose

- Molecular Formula: C₆H₁₂O₅ (same as 2-deoxy-D-galactopyranose) .

- Key Difference: The deoxygenation occurs in a glucose scaffold (C2 position), enabling competitive inhibition of glycolysis. In contrast, this compound targets galactose-specific pathways, such as the galactose-phosphoenolpyruvate-dependent phosphotransferase system (gal-PTS) in Lactobacillus casei .

D-Galactosamine (2-Amino-2-deoxy-D-galactopyranose)

- Structure: Features an amino group at C2 instead of a hydroxyl.

- Applications: Used to synthesize derivatives like 2-acetamido-2-deoxy-D-galactopyranose, a common building block in glycoconjugate synthesis. For example, methyl 2-acetamido-2-deoxy-α-D-galactopyranoside (CAS 6082-22-0) is utilized in oligosaccharide assembly .

- Synthetic Efficiency: A 2006 study achieved a 44% yield for a C-linked 2-acetamido-α-D-galactopyranose derivative via stereoselective C-allylation and epimerization, outperforming earlier methods .

6-Deoxy-D-galactopyranose

- Structure : Lacks the C6 hydroxyl group.

- Biological Role: Inhibits gal-PTS at 50-fold concentrations, similar to this compound. However, its reduced hydrophilicity impacts membrane transport efficiency .

Fluorinated Derivatives

- Examples: 3-Fluoro-2-azido-2-deoxy-D-glucopyranose (C₆H₁₀FN₃O₄) and 4-fluoro-2-azido-2-deoxy-D-galactopyranose (C₆H₁₀FN₃O₄) . 2-Deoxy-2-[(fluoroacetyl)amino]-α-D-galactopyranose (C₈H₁₄FNO₆), used as a metabolic probe .

- Impact : Fluorine substitution enhances metabolic stability and alters enzyme binding. For instance, the fluoroacetyl derivative’s electrophilic properties enable covalent interactions with target proteins .

O-Methyl and Azido Derivatives

- 6-Deoxy-2-O-methyl-α-L-galactopyranose (C₇H₁₄O₅): Methylation at C2 and deoxygenation at C6 enhance lipophilicity, useful in synthetic glycobiology .

- 2-[(Azidoacetyl)amino]-2-deoxy-D-galactopyranose (C₈H₁₄N₄O₆): The azido group enables click chemistry applications, such as affinity tagging and bioconjugation .

Research Findings and Implications

- Enzyme Specificity: The gal-PTS system exhibits high specificity for D-galactose, with only minimal affinity for this compound and 6-deoxy analogs. Contaminants in analogs (e.g., 0.05–0.1 mM galactose) can skew inhibition assays .

- Glycoconjugate Synthesis: 2-Acetamido-2-deoxy-D-galactopyranose derivatives are pivotal in constructing complex oligosaccharides, such as β-D-galactopyranosyl-(1→4)-[α-L-fucopyranosyl-2-acetamido-2-deoxy]-β-D-glucopyranoside (MALDI-TOF MS: m/z 1428.4937 [M+Na⁺]) .

- Therapeutic Potential: Fluorinated and azido derivatives show promise in targeted drug delivery and imaging, leveraging their bioorthogonal reactivity .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Deoxygenation Position | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₆H₁₂O₅ | 164.16 | C2 | - |

| 2-Deoxy-D-glucose | C₆H₁₂O₅ | 164.16 | C2 | - |

| 6-Deoxy-D-galactopyranose | C₆H₁₂O₅ | 164.16 | C6 | - |

| 2-Acetamido-2-deoxy-D-galactose | C₈H₁₅NO₅ | 221.21 | C2 | Acetamido at C2 |

| 2-[(Azidoacetyl)amino]-2-deoxy-D-galactopyranose | C₈H₁₄N₄O₆ | 262.23 | C2 | Azidoacetyl at C2 |

生物活性

2-Deoxy-D-galactopyranose (2-DG) is a hexose sugar analog that has garnered significant attention in biological research due to its diverse biological activities. This article explores the biological activity of 2-DG, focusing on its effects on cellular metabolism, potential therapeutic applications, and recent research findings.

Overview of this compound

This compound is a structural analog of D-galactose where the hydroxyl group at the second carbon is replaced by a hydrogen atom. This modification alters its metabolism and interaction with various biological systems. Its primary role in research has been as a tool for studying carbohydrate metabolism and its implications in disease processes, particularly cancer and bacterial infections.

1. Inhibition of Glycolysis and Cancer Cell Growth

Research indicates that 2-DG inhibits glycolysis, leading to reduced energy production in cancer cells. Studies have demonstrated that treatment with 2-DG results in decreased cell viability and increased apoptosis in various cancer cell lines. For instance, human breast cancer cells treated with 2-DG showed significant reductions in clonogenic survival and increased activation of apoptotic pathways, evidenced by caspase activation and PARP cleavage .

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | Concentration (mM) | Clonogenic Survival (%) | Apoptosis Induction |

|---|---|---|---|

| SkBr3 | 1 | 40 | Yes |

| MCF7 | 1 | 75 | Yes |

| MDA-MB-468 | 1 | No change | No |

2. Modulation of Immune Responses

Recent studies have highlighted the immunomodulatory effects of 2-DG. It has been shown to inhibit T-cell responses in mouse models, suggesting potential applications in transplant medicine to improve graft acceptance . The compound's ability to modulate immune activity may also provide therapeutic avenues for autoimmune diseases.

3. Bactericidal Effects

This compound exhibits bactericidal properties against Escherichia coli. It has been observed that this compound can disrupt amino sugar metabolism, leading to cell lysis without prior swelling or elongation of bacterial cells . This unique mechanism makes it a candidate for developing new antibacterial agents.

Case Study: Targeting Glucose Metabolism in Cancer

A notable study investigated the effects of 2-DG on glucose metabolism in human breast cancer cells. The study found that higher levels of the Glut1 transporter were expressed following treatment, facilitating increased uptake of 2-DG, which subsequently led to enhanced cell death through apoptosis . This highlights the potential for targeting glucose metabolism as a therapeutic strategy for cancer treatment.

Research Findings: Enzymatic Synthesis and Applications

Recent advancements include the enzymatic synthesis of sugar esters and oligosaccharides from renewable resources using this compound as a substrate . These findings suggest broader applications for 2-DG beyond cancer therapy, extending into biochemistry and materials science.

Q & A

Q. What are the common synthetic routes for 2-Deoxy-D-galactopyranose and its derivatives, and how do reaction conditions influence yield and stereochemistry?

Answer: A widely used approach involves starting with D-glucosamine, leveraging stereoselective C-allylation and hydroxyl group epimerization to achieve the galacto-configuration . For example, a six-step synthesis using commercial D-glucosamine achieved a 44% overall yield for a C-linked 2-deoxy-2-acetamido-α-D-galactopyranose derivative, emphasizing the role of temperature and solvent polarity in stereochemical control . Modifications like acetylation (e.g., 2-O-acetyl derivatives) or azide incorporation (e.g., 2-azidoacetyl derivatives) require precise control of nucleophilic substitution conditions (e.g., NaN₃ in DMF) to avoid side reactions .

Q. How can NMR and mass spectrometry be optimized to characterize this compound derivatives effectively?

Answer:

- NMR : Use high-field instruments (≥400 MHz) for resolving anomeric proton signals (δ 4.5–5.5 ppm). DEPT-135 and COSY experiments help assign hydroxyl and amine protons, while NOESY confirms stereochemistry .

- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode is ideal for detecting molecular ions (e.g., [M+H]⁺ or [M+Na]⁺). For azide-containing derivatives (e.g., 2-[(Azidoacetyl)amino] analogs), collision-induced dissociation (CID) reveals fragmentation patterns unique to the azide group .

Q. What are the typical chemical reactions used to functionalize this compound, and how do protecting groups influence reactivity?

Answer:

- Oxidation/Reduction : TEMPO oxidation selectively targets primary alcohols, while NaBH₄ reduces ketones without affecting azide groups .

- Protecting Groups : Isopropylidene groups stabilize the 3,4-hydroxyl positions during glycosylation, while acetyl groups at O-2 enhance nucleophilic substitution at C-2 . For example, 1,6-anhydro protection simplifies ring-opening reactions for oligosaccharide synthesis .

Advanced Research Questions

Q. What strategies are employed to achieve stereoselective synthesis of this compound-containing oligosaccharides, and what challenges arise in maintaining regiochemical control?

Answer: Orthogonal protection (e.g., benzyl, acetyl, and tert-butyldimethylsilyl groups) enables sequential glycosylation. For instance, a hexasaccharide synthesis required iterative deprotection of benzyl groups under hydrogenolysis, followed by galactosyltransferase-mediated coupling . Challenges include minimizing β-elimination during deprotection and avoiding axial/equatorial anomerization. Computational modeling (e.g., DFT studies) predicts glycosidic bond stability to guide reaction design .

Q. How does the antimicrobial activity of 2-amino-2-deoxy-β-D-galactopyranoside derivatives vary with structural modifications, and what molecular interactions drive these differences?

Answer: Diogenyl derivatives exhibit MIC values of 16–64 µg/mL against Staphylococcus aureus, with activity linked to the amphiphilic nature of the aglycone (e.g., diosgenin’s steroidal structure). Removal of the 2-amino group reduces activity by ~50%, highlighting the role of hydrogen bonding with bacterial membrane proteins . Synergistic effects are observed when combined with β-lactam antibiotics, suggesting disruption of peptidoglycan crosslinking .

Q. How should researchers address discrepancies in reported antimicrobial efficacy of this compound derivatives across different studies?

Answer: Contradictions often arise from variations in:

- Assay Conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion .

- Structural Purity : Residual protecting groups (e.g., acetyl) may artificially enhance hydrophobicity and membrane penetration .

- Bacterial Strains : Methicillin-resistant S. aureus (MRSA) vs. standard ATCC strains .

Validate results using orthogonal assays (e.g., time-kill kinetics) and report purity data (HPLC ≥95%) .

Q. What are the key safety considerations when handling this compound derivatives in laboratory settings, particularly regarding azide-containing analogs?

Answer:

- Azide Derivatives : Use blast shields for reactions involving NaN₃ (risk of explosive HN₃ formation). Monitor for azide accumulation in waste .

- General Handling : Use PPE (gloves, goggles) for irritant intermediates (e.g., acetyl chloride). Store anhydrous derivatives under argon to prevent hydrolysis .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。